molecular formula C8H5NO2S2 B1523131 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1094385-75-7

2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1523131
M. Wt: 211.3 g/mol
InChI Key: VGZDKHKEXMWAFI-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is likely to be characterized by the presence of a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction .

Scientific Research Applications

Corrosion Inhibition

Thiazole-based derivatives, including those related to 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid, have been explored as potential corrosion inhibitors for mild steel. Studies suggest these compounds show promising inhibition efficiency, acting as both anodic and cathodic inhibitors, and are effective in protecting steel surfaces (Chaitra, Mohana, & Tandon, 2016).

Photovoltaic Applications

In the field of solar energy, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge have been synthesized. These compounds demonstrate improved light-harvesting capabilities and photovoltaic performance, contributing to the development of more efficient dye-sensitized solar cells (Han et al., 2015).

Antimicrobial and Antifungal Properties

Some thiazole derivatives have shown promising antimicrobial and antifungal properties. For instance, certain thiophene-containing compounds have been identified as potential antibacterial and antifungal agents, particularly against gram-negative bacteria like E. coli and some fungi (Mabkhot et al., 2017).

Anticancer Properties

Several thiazole and thiophene derivatives exhibit significant anticancer activity. These compounds have been evaluated for their in vitro anticancer properties and have shown inhibitory effects on various cancer cell lines, highlighting their potential as therapeutic agents (Gouda & Abu‐Hashem, 2011).

Electrochromic Materials

Compounds derived from thiophene have been used to create electrochromic materials. These materials have potential applications in electrochromic devices due to their fast switching time and reasonable optical contrast (Hu et al., 2019).

Luminescence Sensitization

Thiophenyl-derivatized compounds have been explored for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies are significant in the development of luminescent materials with potential applications in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields.

properties

IUPAC Name

2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZDKHKEXMWAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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